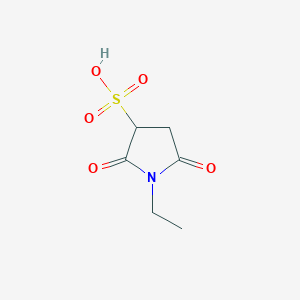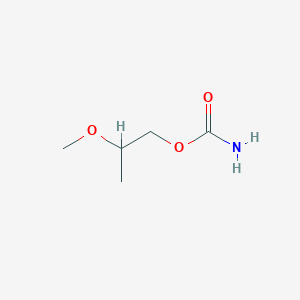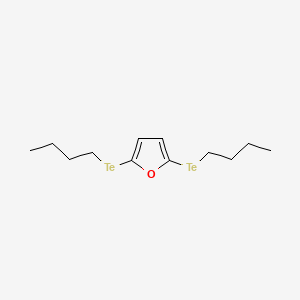
2,5-Bis(butyltellanyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(butyltellanyl)furan: is an organotellurium compound characterized by the presence of two butyltellanyl groups attached to a furan ring. The molecular formula of this compound is C12H20OTe2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(butyltellanyl)furan typically involves the reaction of furan derivatives with butyltellurium reagents. One common method is the reaction of 2,5-dibromofuran with butyltellurium hydride in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(butyltellanyl)furan can undergo various chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form tellurium-containing anions using reducing agents such as sodium borohydride.
Substitution: The butyltellanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of tellurium oxides and furan derivatives.
Reduction: Formation of tellurium anions and reduced furan compounds.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2,5-Bis(butyltellanyl)furan is used as a reagent in organic synthesis for the introduction of tellurium-containing functional groups. It is also studied for its potential as a catalyst in various chemical reactions.
Biology: Research on the biological applications of this compound is limited
Medicine: The medicinal applications of this compound are not well-explored. organotellurium compounds have shown promise in the development of novel therapeutic agents due to their unique chemical properties.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce tellurium into the molecular structure.
Mechanism of Action
The mechanism of action of 2,5-Bis(butyltellanyl)furan is primarily based on the chemical reactivity of the tellurium atoms. The tellurium atoms can participate in redox reactions, forming various oxidation states that can interact with other molecules. The molecular targets and pathways involved depend on the specific chemical reactions and applications being studied.
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)furan: A furan derivative with hydroxymethyl groups instead of butyltellanyl groups.
2,5-Bis(methoxymethyl)furan: A furan derivative with methoxymethyl groups.
2,5-Bis(ethoxymethyl)furan: A furan derivative with ethoxymethyl groups.
Comparison: 2,5-Bis(butyltellanyl)furan is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to other furan derivatives. The tellurium atoms enhance the compound’s reactivity and potential applications in organic synthesis and materials science. In contrast, other similar compounds, such as 2,5-Bis(hydroxymethyl)furan, lack the tellurium atoms and therefore exhibit different chemical behaviors and applications.
Properties
CAS No. |
543692-18-8 |
|---|---|
Molecular Formula |
C12H20OTe2 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2,5-bis(butyltellanyl)furan |
InChI |
InChI=1S/C12H20OTe2/c1-3-5-9-14-11-7-8-12(13-11)15-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
OQEWNOVCPARDFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]C1=CC=C(O1)[Te]CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
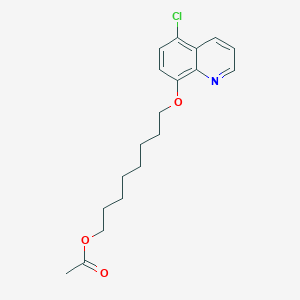
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
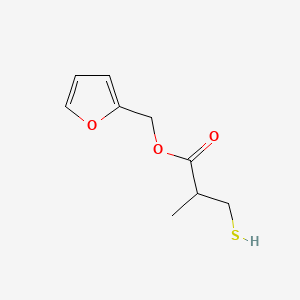

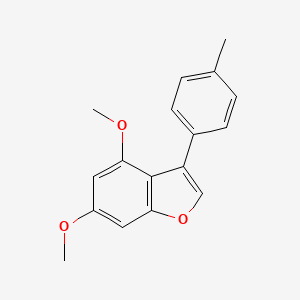
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

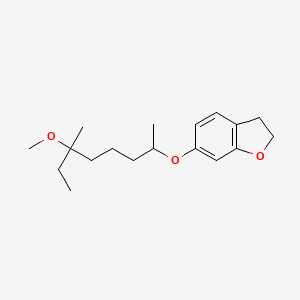

![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
